Cas no 2097965-07-4 (1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound featuring a triazole core functionalized with a phenylbutyl substituent and an aldehyde group. Its structural design combines aromatic and aliphatic components, making it a valuable intermediate in organic synthesis and medicinal chemistry. The aldehyde moiety offers reactivity for further derivatization, enabling applications in the development of pharmaceuticals, agrochemicals, and functional materials. The triazole ring enhances stability and provides potential for coordination chemistry. This compound is particularly useful in click chemistry and multicomponent reactions due to its balanced reactivity and selectivity. Its well-defined structure ensures reproducibility in synthetic pathways.
1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde structure
2097965-07-4 structure
Product Name:1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2097965-07-4
MF:C13H15N3O
MW:229.277702569962
CID:5046549
Update Time:2025-05-20

1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3-phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde
    • 1-(3-phenylbutyl)triazole-4-carbaldehyde
    • 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde
    • Inchi: 1S/C13H15N3O/c1-11(12-5-3-2-4-6-12)7-8-16-9-13(10-17)14-15-16/h2-6,9-11H,7-8H2,1H3
    • InChI Key: SMRIBPVYNHOIKP-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(CCC(C)C2C=CC=CC=2)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 241
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.8

1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde

1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2097965-07-4): An Overview of a Promising Chemical Compound in Pharmaceutical Research

1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2097965-07-4) is a versatile and intriguing chemical compound that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structural features of 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde make it an attractive candidate for various therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research.

The triazole ring is a key functional group in many bioactive molecules due to its high stability and ability to form hydrogen bonds. In the case of 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde, the presence of the phenylbutyl substituent and the aldehyde functional group at the 4-position of the triazole ring adds to its chemical versatility and reactivity. These features enable the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Recent studies have highlighted the potential of 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, making it a promising lead for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promising anticancer activity. Research conducted at a leading cancer research institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific molecular targets and mechanisms involved are still under investigation, but preliminary data suggest that the compound may interfere with key signaling pathways such as PI3K/AKT and MAPK/ERK.

The synthetic accessibility of 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized using well-established methods such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a highly efficient and robust reaction known for its high yields and functional group tolerance. This synthetic route allows for easy modification of the compound's structure, enabling researchers to explore a wide range of derivatives with enhanced biological activities.

The pharmacokinetic properties of 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and stability in biological fluids, which are crucial attributes for a successful drug candidate. However, further optimization may be required to improve its solubility and reduce potential side effects.

In conclusion, 1-(3-Phenylbutyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2097965-07-4) is a promising chemical compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. Ongoing research is expected to uncover new applications and optimize its properties for therapeutic use. As the field continues to advance, this compound is likely to play an important role in the discovery and development of novel drugs for treating various diseases.

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